N-(3-chloro-4-methylphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

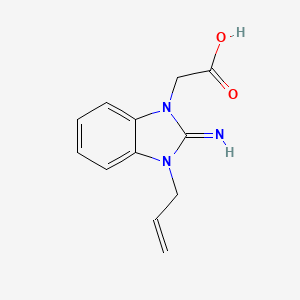

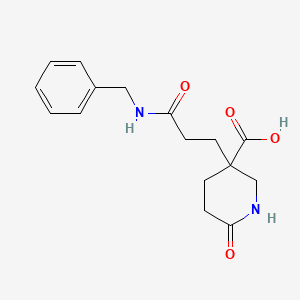

The molecular formula of “N-(3-chloro-4-methylphenyl)methanesulfonamide” is C8H10ClNO2S . The molecule comprises a sulfonamide group (-SO2NH2) and a methylated aryl group (3-chloro-4-methylphenyl) attached to a central methylene group.Physical And Chemical Properties Analysis

The molecular formula of “N-(3-chloro-4-methylphenyl)methanesulfonamide” is C8H10ClNO2S . The average mass is 219.689 Da and the monoisotopic mass is 219.012070 Da .Aplicaciones Científicas De Investigación

Molecular Conformation and Structural Analysis

Research on similar compounds has utilized computational and experimental methods to investigate molecular conformation, vibrational transitions, and NMR chemical shifts. For example, a DFT quantum chemical investigation on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide provided insights into their molecular conformation and vibrational wavenumbers, compared with experimental values, highlighting the importance of computational methods in understanding molecular structures (Karabacak, Cinar, & Kurt, 2010).

Supramolecular Assembly

Studies on nimesulidetriazole derivatives, which share a structural resemblance to N-(3-chloro-4-methylphenyl)methanesulfonamide, have been synthesized and analyzed to understand the effect of substitution on supramolecular assembly. These analyses, including Hirshfeld surface analyses, provide insights into the intermolecular interactions that dictate the structural assembly of these compounds (Dey et al., 2015).

Biological Activity Potential

Research on methanesulfonanilide compounds, including those structurally related to N-(3-chloro-4-methylphenyl)methanesulfonamide, has explored their potential biological activities. For instance, the synthesis and evaluation of (4-methanesulfonamidophenoxy)propanolamines have been described, highlighting their potential as class III antiarrhythmic agents due to their ability to block potassium channels, indicating the therapeutic potential of these compounds in treating arrhythmias (Connors, Dennis, Gill, & Terrar, 1991).

Chemoselective N-Acylation Reagents

Further chemical applications include the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents, demonstrating the compound's utility in synthetic chemistry for improving reaction selectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECJHCNQWJZFEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349937 |

Source

|

| Record name | N-(3-chloro-4-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)methanesulfonamide | |

CAS RN |

71270-61-6 |

Source

|

| Record name | N-(3-chloro-4-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)